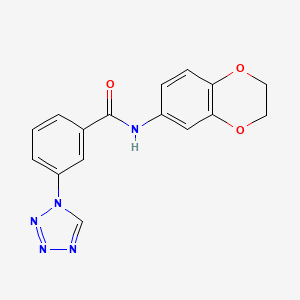

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule featuring a benzodioxin moiety fused to a benzamide scaffold substituted with a tetrazole ring.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c22-16(11-2-1-3-13(8-11)21-10-17-19-20-21)18-12-4-5-14-15(9-12)24-7-6-23-14/h1-5,8-10H,6-7H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWKWQFUEPETDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

- Preparation of Benzodioxin Derivative : The starting material is synthesized from 2,3-dihydrobenzo[1,4]dioxin through various synthetic routes involving halogenation and nucleophilic substitution reactions.

- Formation of the Tetrazole Ring : The tetrazole moiety is introduced via cyclization reactions using azides and appropriate coupling agents.

- Final Coupling Reaction : The benzamide linkage is formed by coupling the benzodioxin derivative with the tetrazole compound through amide bond formation.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide. For instance:

- Acetylcholinesterase (AChE) Inhibition : The compound has shown promising results in inhibiting AChE, which is significant for treating Alzheimer's disease (AD). In vitro assays demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity against AChE .

- α-Glucosidase Inhibition : Another study highlighted its potential as an anti-diabetic agent by showing inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests its utility in managing Type 2 Diabetes Mellitus (T2DM) by delaying glucose absorption .

Therapeutic Potential

The therapeutic implications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide extend beyond enzyme inhibition:

- Neuroprotective Effects : Due to its ability to inhibit AChE, this compound may possess neuroprotective properties that could be beneficial in neurodegenerative disorders.

- Antidiabetic Activity : Its role as an α-glucosidase inhibitor positions it as a candidate for further development in diabetes management therapies.

Case Study 1: Synthesis and Biological Evaluation

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various derivatives of benzodioxin sulfonamides and evaluated their biological activities. Among these compounds, derivatives similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide exhibited significant AChE inhibition with IC50 values ranging from 0.5 to 5 µM .

Case Study 2: Pharmacological Profiling

A comprehensive pharmacological profiling conducted on related compounds revealed that those containing the tetrazole group demonstrated enhanced lipophilicity and bioavailability compared to their non-tetrazole counterparts. This study emphasized the importance of functional group modifications in improving pharmacokinetic properties .

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. The tetrazolyl group can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptors. The benzodioxin moiety may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors on cell surfaces, triggering or inhibiting signal transduction pathways.

Transporters: The compound may interact with transport proteins, affecting the uptake or efflux of other molecules.

Comparison with Similar Compounds

D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide)

- Key Differences : Replaces the tetrazole group with an imidazole-pyridine system.

- Significance : The pyridine and imidazole groups enhance binding to kinase targets, whereas the tetrazole in the target compound may favor interactions with nitric oxide synthase or angiotensin receptors due to its acidic proton .

Trazpirobenum (3-{5-[(1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide)

- Key Differences : Incorporates an indazole-ether linker and difluoropropanamide group.

- Biological Activity : Glucocorticoid receptor agonist with anti-inflammatory properties .

- Significance : The additional indazole and oxolane groups improve receptor selectivity compared to the simpler tetrazole-substituted target compound .

NDD-713 (β1-Adrenoceptor Antagonist)

- Key Differences : Contains a cyclopropylmethoxy methyl group and hydroxypropylamine chain.

- Biological Activity: Selective β1-adrenoceptor antagonist for cardiovascular diseases .

- Significance : The absence of a tetrazole or imidazole in NDD-713 underscores the critical role of heterocyclic substituents in determining receptor specificity .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Observations :

- Tetrazole vs.

- Benzodioxin Role : The benzodioxin moiety in all compounds contributes to metabolic resistance due to reduced oxidative degradation .

Therapeutic Potential and Limitations

- Anti-inflammatory Applications : Trazpirobenum’s glucocorticoid activity suggests the target compound could be modified for similar efficacy, though its simpler structure may limit receptor specificity .

- Cardiovascular Use: NDD-713’s β1-selectivity highlights the importance of extended side chains for adrenoceptor binding, a feature absent in the target compound .

- Immunomodulation: D4476’s Treg inhibition implies that the target compound’s tetrazole group could be leveraged for cytokine modulation, but in vivo validation is needed .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, antibacterial properties, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of approximately 341.33 g/mol. The structural features of the compound include a benzodioxin moiety and a tetrazole ring, which are known to contribute to its biological activities.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of compounds derived from the benzodioxin structure. For instance, derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) were synthesized and screened for their activity against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.

Table 1: Enzyme Inhibition Data for Benzodioxin Derivatives

Note: TBD = To Be Determined

Antibacterial Activity

The antibacterial properties of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) derivatives have also been investigated. Various compounds were tested against multiple bacterial strains, showing significant inhibitory effects.

Table 2: Antibacterial Activity of Benzodioxin Derivatives

Case Studies

A recent study synthesized several derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), including N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide. These compounds were evaluated for their biological activities in vitro and demonstrated promising results against both enzyme targets and bacterial strains. The synthesis involved reacting the amine with various sulfonyl chlorides under alkaline conditions followed by further derivatization with bromoacetyl compounds to yield diverse structures with potential therapeutic applications .

Pharmacological Implications

The findings suggest that compounds based on the benzodioxin structure may offer new avenues for drug development targeting metabolic disorders and infections. The dual activity against both enzyme targets related to T2DM and AD as well as significant antibacterial effects positions these compounds as candidates for further pharmacological exploration.

Q & A

Q. What synthetic strategies are effective for constructing the benzodioxin moiety in this compound?

The benzodioxin core can be synthesized via enaminone formation under solvent-free conditions. For example, refluxing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with dimethylformamide-dimethyl acetal (DMF-DMA) yields enaminone intermediates, which are critical for further functionalization . Characterization should include GC/MS for molecular ion detection, NMR for structural confirmation, and elemental analysis for purity validation .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Key methods include:

- GC/MS : To detect molecular ions and confirm molecular weight.

- NMR spectroscopy (e.g., ¹H and ¹³C): To resolve the benzodioxin and tetrazole substituents.

- Elemental analysis (CHN) : To verify stoichiometric purity .

- High-resolution mass spectrometry (HRMS) : For exact mass determination, particularly for metabolites or derivatives .

Q. How can researchers assess the compound's metabolic stability in preclinical models?

Use in vitro liver microsome assays to identify primary metabolic pathways. For example, monitor phase I/II metabolism using LC-HRMS to detect hydroxylation, glucuronidation, or sulfation products . Compare metabolic profiles across species (e.g., human vs. rodent microsomes) to predict in vivo stability.

Advanced Research Questions

Q. How does the substitution pattern on the benzamide ring influence biological activity (e.g., kinase inhibition or immunomodulation)?

The tetrazole group (a bioisostere for carboxylic acids) enhances metabolic stability and target binding. To evaluate substituent effects:

- Conduct kinase inhibition assays (e.g., CK1 or TGF-β signaling pathways) using recombinant enzymes and ATP competition assays .

- Compare activity of analogs (e.g., methoxy vs. tetrazole substituents) using structure-activity relationship (SAR) studies . Molecular docking can predict binding interactions with kinase active sites .

Q. What experimental approaches elucidate the compound's role in modulating Treg/Th2 cell differentiation?

- In vitro T-cell differentiation assays : Treat naïve CD4+ T-cells with the compound under Th2- or Treg-polarizing conditions (IL-4 + anti-IFN-γ for Th2; TGF-β for Tregs). Quantify lineage-specific markers (e.g., FoxP3 for Tregs, GATA3 for Th2) via flow cytometry .

- Synergy studies : Combine with Th2 inhibitors (e.g., suplatast tosylate) to assess enhanced BCG vaccine efficacy using murine tuberculosis models . Address data inconsistencies by optimizing dose-response curves and cytokine environments .

Q. How can solubility and bioavailability be optimized without compromising target affinity?

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.

- Salt formation : Use hydrochloride salts to enhance aqueous solubility, as seen in related benzodioxin derivatives .

- SAR-driven modifications : Replace hydrophobic groups (e.g., methyl) with polar substituents (e.g., hydroxyl or amine) while maintaining benzodioxin and tetrazole pharmacophores .

Q. What mechanisms underlie contradictory data in apoptosis studies involving this compound?

Contradictions may arise from cell-type-specific responses or off-target effects. Mitigate this by:

- Dose optimization : Perform Annexin V/PI staining across a concentration gradient (e.g., 1–100 µM) .

- Kinase profiling : Screen against a panel of kinases to identify off-target interactions .

- Combination studies : Test synergy with apoptosis inducers (e.g., Z-VAD-FMK) to clarify mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.